phenyl acetyl Coa
Overview
Description
Phenyl acetyl coenzyme A is a form of acetyl coenzyme A formed from the condensation of the thiol group from coenzyme A with the carboxyl group of phenylacetic acid . It plays a crucial role in various biochemical pathways, particularly in the metabolism of aromatic compounds.
Preparation Methods
Phenyl acetyl coenzyme A is often produced via the reduction of adenosine triphosphate to adenosine monophosphate and the conversion of phenylacetic acid and coenzyme A to diphosphate and phenyl acetyl coenzyme A. This reaction is catalyzed by phenylacetate-coenzyme A ligase . The reaction can be represented as: [ \text{ATP} + \text{phenylacetic acid} + \text{coenzyme A} \rightarrow \text{AMP} + \text{diphosphate} + \text{phenyl acetyl coenzyme A} ]
Chemical Reactions Analysis
Phenyl acetyl coenzyme A undergoes various chemical reactions, including:
Scientific Research Applications
Phenyl acetyl coenzyme A has broad scientific research applications:
Mechanism of Action
Phenyl acetyl coenzyme A exerts its effects by inhibiting choline acetyltransferase, acting as a neurotoxin. It competes with acetyl coenzyme A, thereby interfering with the normal function of choline acetyltransferase . This inhibition can affect neurotransmitter synthesis and other metabolic processes.
Comparison with Similar Compounds
Phenyl acetyl coenzyme A is similar to other acyl coenzyme A derivatives, such as:
Acetyl coenzyme A: A central metabolite in many biochemical pathways, including the citric acid cycle.
Malonyl coenzyme A: Involved in fatty acid biosynthesis.
Succinyl coenzyme A: Plays a role in the citric acid cycle and heme synthesis.
Phenyl acetyl coenzyme A is unique due to its involvement in the catabolism of aromatic compounds and its specific inhibitory action on choline acetyltransferase .
Properties
InChI |
InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZFFEIEACTQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42LiN7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423551 | |
Record name | phenyl acetyl Coa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-26-2 | |
Record name | phenyl acetyl Coa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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